Superior Reactivity in Copolymerizations with Acrylamides vs. Fumaric Acid
In free-radical copolymerization with acrylamide, itaconic acid exhibits a reactivity ratio (r) of 1.4577, significantly exceeding acrylamide's r of 0.2914, confirming that itaconic acid incorporates into the polymer chain more rapidly than its comonomer [1][2]. In contrast, fumaric acid is known to react more slowly with diols and exhibits lower reactivity in free-radical reactions compared to other olefinic monomers [3]. The itaconic acid reactivity ratio consistently exceeds unity, enabling predictable incorporation into copolymer backbones for tailored material design.
| Evidence Dimension | Monomer Reactivity Ratio (r) in Copolymerization |
|---|---|
| Target Compound Data | r(IA) = 1.4577 (with acrylamide) |
| Comparator Or Baseline | Fumaric acid: known to react more slowly with diols; lower reactivity in free-radical reactions |
| Quantified Difference | Itaconic acid r > 1 (preferentially incorporates); fumaric acid r not quantified in same system but qualitatively less reactive |
| Conditions | Aqueous solution polymerization; cumulative reactivity ratios determined by elemental analysis and error-in-variables model |
Why This Matters
A reactivity ratio greater than 1 indicates that itaconic acid is consumed faster than acrylamide during polymerization, enabling controlled incorporation of carboxylic acid functionality for applications such as flocculants, superabsorbents, and scale inhibitors.
- [1] Kiera Mathers. Copolymerization Kinetics of Itaconic Acid and Acrylamide for the Application of Flocculants in Wastewater Treatment. Dalhousie University, 2023. View Source
- [2] Monomer reactivity ratios of itaconic acid and acrylamide copolymers determined by using potentiometric titration method. Istanbul Technical University. View Source
- [3] Citraconic Acid. ScienceDirect Topics. View Source
